molecular formula C20H16N2O5S2 B2359414 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 922057-90-7

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2359414
CAS RN: 922057-90-7
M. Wt: 428.48
InChI Key: SCASSMPXHBJPMU-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as 5-MeO-BF-2MT, is a novel compound that has garnered interest in the scientific community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Antifungal and Antimicrobial Applications

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have been studied for their potential antifungal and antimicrobial properties. For instance, certain benzamide derivatives, similar in structure, demonstrated significant antifungal activity, suggesting a potential application in combating fungal infections (Narayana et al., 2004). Additionally, other related compounds have shown promising results in antimicrobial studies, indicating their potential utility in this field (Bikobo et al., 2017; Chawla, 2016).

Anticancer Properties

A substantial area of research has focused on the anticancer properties of similar benzamide derivatives. Some compounds in this class have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021; Yılmaz et al., 2015).

Supramolecular Gelators and Crystal Engineering

In the field of materials science, derivatives of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide have been explored as supramolecular gelators. Their role in gelation behavior and the influence of non-covalent interactions are critical for applications in crystal engineering (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-26-14-5-8-17-13(9-14)10-18(27-17)16-11-28-20(21-16)22-19(23)12-3-6-15(7-4-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASSMPXHBJPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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